molecular formula C5H3ClN2O3 B084968 2-Chloro-4-nitropyridine 1-oxide CAS No. 14432-16-7

2-Chloro-4-nitropyridine 1-oxide

Cat. No. B084968
CAS RN: 14432-16-7
M. Wt: 174.54 g/mol
InChI Key: YSTCMHHKDOVZDA-UHFFFAOYSA-N
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Patent
US08304419B2

Procedure details

TFAA (6.15 ml, 43.5 mmol) was slowly added to a solution of 2-chloro-4-nitropyridine (3.45 g, 21.76 mmol) and urea hydrogen peroxide (4.30 g, 45.7 mmol) in CH2Cl2 at 0° C. under N2. The reaction was stirred for 30 min and then allowed to warm up to RT for 4 h. NH3 gas was bubbled into the mixture for 5 min and then the organic layer was washed with sat. NaHCO3, dried over Na2SO4, filtered and concentrated. The residue was purified by chromatography on silica gel eluted with 0-2% 2M NH3 solution of MeOH in CH2Cl2 to give the product as a light-yellow solid (3.59 g, 95%). 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 8.39 (1H, d) 8.36 (1H, d) 8.04 (1H, dd). LCMS: m/z 175 (M+1).
Name
Quantity
6.15 mL
Type
reactant
Reaction Step One
Quantity
3.45 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
C(OC(C(F)(F)F)=O)(C(F)(F)F)=[O:2].[Cl:14][C:15]1[CH:20]=[C:19]([N+:21]([O-:23])=[O:22])[CH:18]=[CH:17][N:16]=1.OO.NC(N)=O>C(Cl)Cl>[Cl:14][C:15]1[CH:20]=[C:19]([N+:21]([O-:23])=[O:22])[CH:18]=[CH:17][N+:16]=1[O-:2] |f:2.3|

Inputs

Step One
Name
Quantity
6.15 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)OC(=O)C(F)(F)F
Name
Quantity
3.45 g
Type
reactant
Smiles
ClC1=NC=CC(=C1)[N+](=O)[O-]
Name
Quantity
4.3 g
Type
reactant
Smiles
OO.NC(=O)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
NH3 gas was bubbled into the mixture for 5 min
Duration
5 min
WASH
Type
WASH
Details
the organic layer was washed with sat. NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel
WASH
Type
WASH
Details
eluted with 0-2% 2M NH3 solution of MeOH in CH2Cl2

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=[N+](C=CC(=C1)[N+](=O)[O-])[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 3.59 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.